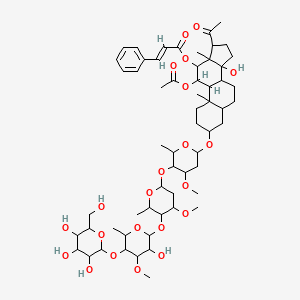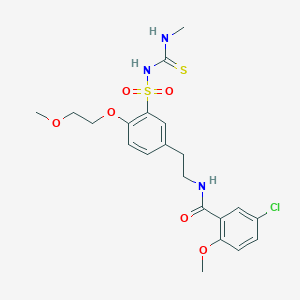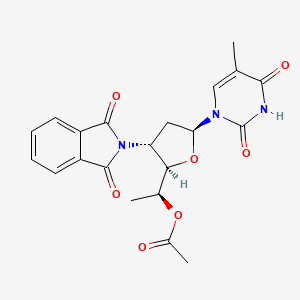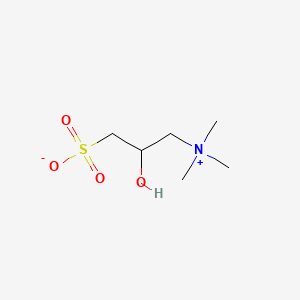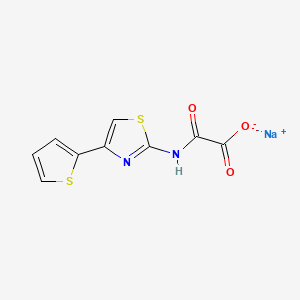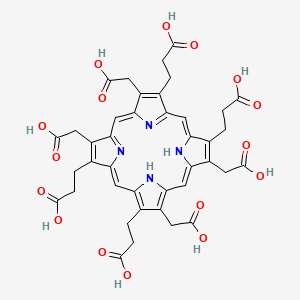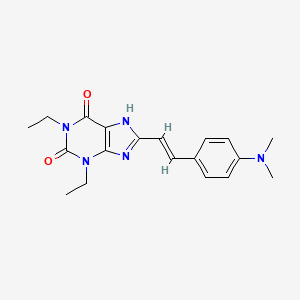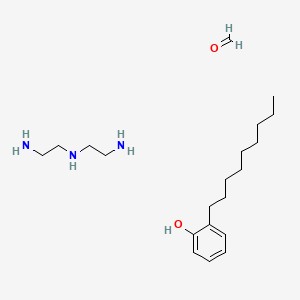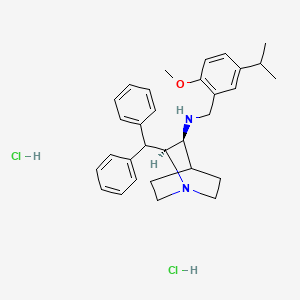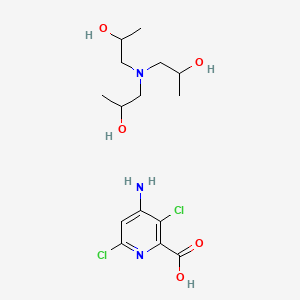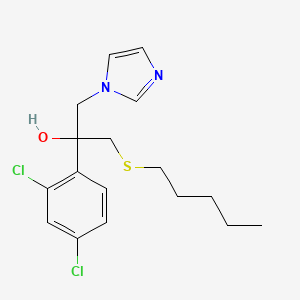
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl group: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride under basic conditions.
Introduction of the n-pentylthio group: This can be done by reacting the intermediate with n-pentylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole or phenyl derivatives.
科学研究应用
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-butylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-hexylthio)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the n-pentylthio group, in particular, may confer distinct properties compared to its analogs with different alkylthio groups.
属性
CAS 编号 |
83338-63-0 |
|---|---|
分子式 |
C17H22Cl2N2OS |
分子量 |
373.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-pentylsulfanylpropan-2-ol |
InChI |
InChI=1S/C17H22Cl2N2OS/c1-2-3-4-9-23-12-17(22,11-21-8-7-20-13-21)15-6-5-14(18)10-16(15)19/h5-8,10,13,22H,2-4,9,11-12H2,1H3 |
InChI 键 |
LJHATMJAEZKTCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


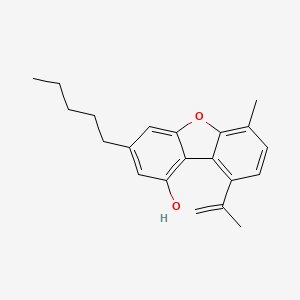
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
